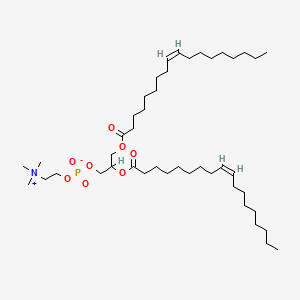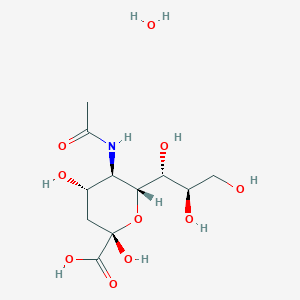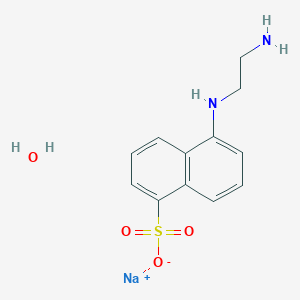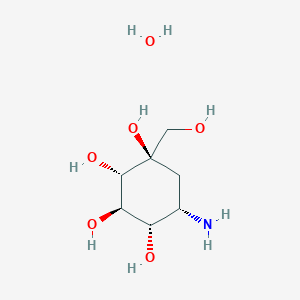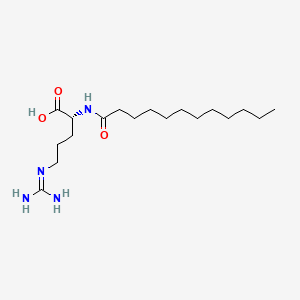
N-lauroyl-D-arginine
描述
N-lauroyl-D-arginine is a derivative of the amino acid arginine, where the lauroyl group (a 12-carbon fatty acid chain) is attached to the nitrogen atom of the arginine molecule. This compound is known for its surfactant properties and antimicrobial activity, making it valuable in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions: N-lauroyl-D-arginine can be synthesized through the condensation reaction between lauric acid and D-arginine. The process typically involves the following steps:
Activation of Lauric Acid: Lauric acid is first converted to lauroyl chloride using thionyl chloride or oxalyl chloride.
Condensation Reaction: The lauroyl chloride is then reacted with D-arginine in the presence of a base such as triethylamine or pyridine to form this compound.
Industrial Production Methods: Industrial production of this compound often involves enzymatic methods to ensure high yield and purity. One such method includes the use of aminoacylase enzymes derived from microorganisms like Burkholderia species, which catalyze the acylation of D-arginine with lauric acid .
化学反应分析
Types of Reactions: N-lauroyl-D-arginine undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to produce lauric acid and D-arginine.
Oxidation: The lauroyl group can undergo oxidation reactions, leading to the formation of carboxylic acids or other oxidized derivatives.
Substitution: The amino group of D-arginine can participate in substitution reactions, where other functional groups replace the lauroyl group.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various electrophiles in the presence of a base.
Major Products:
Hydrolysis: Lauric acid and D-arginine.
Oxidation: Oxidized derivatives of the lauroyl group.
Substitution: New compounds with different functional groups replacing the lauroyl group.
科学研究应用
N-lauroyl-D-arginine has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in studies involving cell membranes and protein interactions due to its surfactant properties.
Medicine: Investigated for its antimicrobial properties, making it a potential candidate for developing new antibiotics or antiseptics.
作用机制
The antimicrobial activity of N-lauroyl-D-arginine is primarily due to its ability to disrupt microbial cell membranes. The lauroyl group interacts with the lipid bilayer of the cell membrane, causing increased permeability and eventual cell lysis. This disruption of the cell membrane integrity leads to the leakage of cellular contents and cell death .
相似化合物的比较
N-lauroyl-L-arginine: Similar in structure but uses the L-enantiomer of arginine.
N-lauroyl-L-lysine: Another amino acid derivative with a lauroyl group attached to lysine.
N-lauroyl-L-glutamic acid: Contains a lauroyl group attached to glutamic acid.
Uniqueness: N-lauroyl-D-arginine is unique due to its specific stereochemistry (D-enantiomer) and its potent antimicrobial activity. Compared to its L-enantiomer, this compound may exhibit different biological activities and interactions with enzymes and receptors .
属性
IUPAC Name |
(2R)-5-(diaminomethylideneamino)-2-(dodecanoylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36N4O3/c1-2-3-4-5-6-7-8-9-10-13-16(23)22-15(17(24)25)12-11-14-21-18(19)20/h15H,2-14H2,1H3,(H,22,23)(H,24,25)(H4,19,20,21)/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJKNGLLPGBHHO-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N[C@H](CCCN=C(N)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



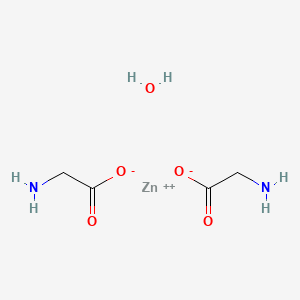
![4-chloro-3-isopropyl-1-methyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B8004040.png)
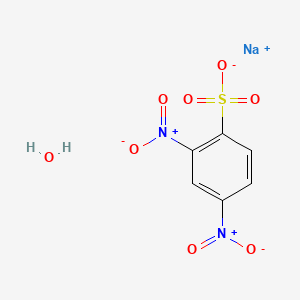
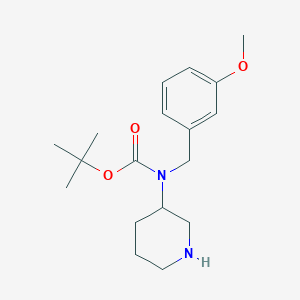
![2'-(tert-butyl)-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazol]-7'(6'H)-one](/img/structure/B8004074.png)
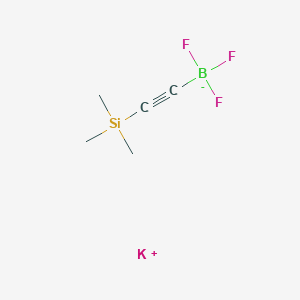
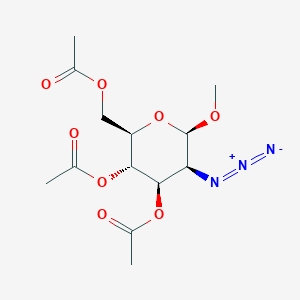
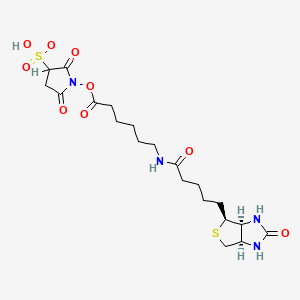
![(1R,2S,6S,7R,9R)-7-(4-methoxyphenoxy)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane](/img/structure/B8004090.png)
